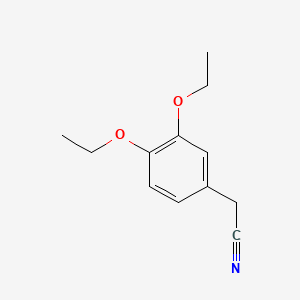

3,4-Diethoxyphenylacetonitrile

Description

The exact mass of the compound (3,4-Diethoxyphenyl)acetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,4-diethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-3-14-11-6-5-10(7-8-13)9-12(11)15-4-2/h5-6,9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDKFHFLERWBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CC#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181900 | |

| Record name | (3,4-Diethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27472-21-5 | |

| Record name | 3,4-Diethoxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27472-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Diethoxyphenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027472215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3,4-Diethoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-diethoxyphenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diethoxyphenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,4-Diethoxyphenylacetonitrile. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

This compound is an aromatic nitrile compound.[1] Its chemical structure consists of a benzene ring substituted with two ethoxy groups at the 3 and 4 positions and an acetonitrile group.[1][2] This compound is recognized for its utility as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.[1]

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 27472-21-5 | [1][3][4] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][4][5] |

| Molecular Weight | 205.25 g/mol | [1][4] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 33-35 °C | [1][3] |

| Boiling Point | 130 °C at 1 mmHg | [1][3] |

| Density | 1.043 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 119.5 °C | [1] |

| Refractive Index | 1.505 | [1] |

| Storage Temperature | 2-8 °C | [1][3] |

| InChI Key | OBDKFHFLERWBBI-UHFFFAOYSA-N | [4][6] |

Experimental Protocols

Synthesis of this compound

This synthesis involves a three-step process starting from a substituted epoxypropionic acid salt, proceeding through decarboxylation, aldoxime formation, and finally dehydration.

Step 1: Decarboxylation to form 3,4-Diethoxyphenylacetaldehyde

-

In a suitable reaction vessel, combine 3-(3,4-diethoxyphenyl)-2',3'-epoxypropionic acid potassium salt (1 equivalent) with potassium dihydrogen phosphate (KH₂PO₄, 1.2 equivalents).

-

Add purified water and toluene to the vessel.

-

Maintain the reaction mixture at a controlled temperature (e.g., 15-20 °C) and stir for approximately 3 hours.

-

After the reaction is complete, separate the organic (toluene) layer.

-

Extract the aqueous layer with an additional portion of toluene to ensure complete recovery of the product.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). The resulting toluene solution contains 3,4-diethoxyphenylacetaldehyde.

Step 2: Aldoxime Formation

-

To the toluene solution of 3,4-diethoxyphenylacetaldehyde from the previous step, add sodium bicarbonate (NaHCO₃, 1 equivalent) and hydroxylamine hydrochloride (HONH₃Cl, 1 equivalent).

-

Maintain the reaction at a controlled temperature (e.g., 15-20 °C) for approximately 3 hours.

-

After the reaction, add purified water and separate the organic layer.

-

Extract the aqueous layer with toluene.

-

Combine the organic extracts and dry over anhydrous MgSO₄ to obtain a toluene solution of 3,4-diethoxyphenylacetaldoxime.

Step 3: Dehydration and Crystallization to this compound

-

To the toluene solution of 3,4-diethoxyphenylacetaldoxime, add potassium hydroxide (KOH, 0.15 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.02 equivalents), and dimethyl sulfoxide (DMSO).

-

Reflux the mixture for approximately 30 minutes.

-

After cooling, add purified water and adjust the pH to 7 with a suitable acid (e.g., glacial acetic acid).

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with purified water, and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product as an oil.

-

Add absolute ethanol and crystallize at a low temperature (e.g., -5 °C) for several hours to obtain solid this compound.

-

Filter the crystals and rinse with cold ethanol to yield the purified product.

Mandatory Visualizations

The following diagram illustrates the synthesis workflow for this compound.

Caption: Synthesis workflow of this compound.

Reactivity and Applications

This compound is a versatile chemical intermediate. The presence of the nitrile group allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[2] It serves as a precursor in the production of pharmaceuticals and other complex organic molecules.[1] For instance, it is used in the synthesis of drotaverine, a medication used to treat spasms.[2] Its structural analogs, such as 3,4-dimethoxyphenylacetonitrile, are key intermediates in the synthesis of pharmaceuticals like verapamil and papaverine.[7][8]

Safety and Handling

Based on information for analogous compounds, this compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled.[4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical.[9] It should be used in a well-ventilated area, such as a fume hood.[9]

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory guidance. Always consult the relevant SDS and follow established safety protocols when handling any chemical.

References

- 1. Cas 27472-21-5,this compound | lookchem [lookchem.com]

- 2. CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile [cymitquimica.com]

- 3. This compound CAS#: 27472-21-5 [amp.chemicalbook.com]

- 4. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 27472-21-5 | Benchchem [benchchem.com]

- 6. This compound | 27472-21-5 [sigmaaldrich.com]

- 7. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

Technical Guide: 3,4-Diethoxyphenylacetonitrile (CAS No. 27472-21-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethoxyphenylacetonitrile, with the CAS number 27472-21-5, is an aromatic nitrile that serves as a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry. Its chemical structure, featuring a benzene ring substituted with two ethoxy groups and a cyanomethyl group, makes it a versatile building block for the creation of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and its role in further chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 27472-21-5 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molecular Weight | 205.25 g/mol | [1] |

| IUPAC Name | 2-(3,4-diethoxyphenyl)acetonitrile | [1] |

| Synonyms | (3,4-Diethoxyphenyl)acetonitrile, 3,4-Diethoxybenzyl cyanide | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 37 °C | [3] |

| Boiling Point | 175-180 °C | [3] |

| Purity | ≥95% | [4] |

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.85–6.75 | Multiplet | Aromatic protons (H-2, H-5, H-6) |

| 3.90–3.85 | Quartet | Ethoxy methylene (-OCH₂CH₃) protons |

| 3.69 | Singlet | Methylene (-CH₂CN) protons |

| 1.40–1.35 | Triplet | Ethoxy methyl (-OCH₂CH₃) protons |

Note: Predicted data based on analogous structures.

Table 3: Experimental ¹H NMR Spectral Data for 3,4-Dimethoxyphenylacetonitrile (in CDCl₃) [5]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 6.86 | d | Aromatic CH |

| 6.85 | d | Aromatic CH |

| 6.81 | dd | Aromatic CH |

| 3.89 | s | Methoxy (-OCH₃) |

| 3.87 | s | Methoxy (-OCH₃) |

| 3.69 | s | Methylene (-CH₂CN) |

Table 4: Experimental ¹³C NMR Spectral Data for 3,4-Dimethoxyphenylacetonitrile

Experimental data for this compound is not currently available in reviewed literature. The spectral data for the dimethoxy analog is available for reference.[6]

Table 5: Experimental IR and Mass Spectral Data for 3,4-Dimethoxyphenylacetonitrile

Synthesis Protocols

While a specific detailed experimental protocol for the synthesis of this compound is not widely published, a robust method can be adapted from the well-documented synthesis of its dimethoxy analog. The general approach involves the reaction of the corresponding benzyl halide with a cyanide salt.

Proposed Synthesis of this compound

This protocol is an adaptation of established methods for similar compounds.

Reaction Scheme:

3,4-Diethoxybenzyl chloride + Sodium Cyanide → this compound + Sodium Chloride

Experimental Protocol:

-

Preparation of the Reaction Mixture: In a well-ventilated fume hood, a round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with sodium cyanide (1.1 equivalents) and a suitable solvent such as a mixture of ethanol and water.

-

Addition of Starting Material: 3,4-Diethoxybenzyl chloride (1 equivalent), dissolved in a minimal amount of the reaction solvent, is added dropwise to the stirred cyanide solution at room temperature.

-

Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The aqueous residue is then extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of the antispasmodic drug Drotaverine.[2] The synthesis involves the conversion of the nitrile to a carboxylic acid, followed by amidation and subsequent cyclization.

Synthesis of Drotaverine Intermediate

The following workflow illustrates the key steps in the utilization of this compound for the synthesis of a Drotaverine precursor.

Caption: Synthetic workflow from this compound to a key Drotaverine intermediate.

Chemical Reactions

This compound can undergo a variety of chemical transformations, making it a versatile synthetic intermediate.

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 3,4-diethoxyphenylacetic acid.

-

Reduction: The nitrile group can be reduced to a primary amine, 2-(3,4-diethoxyphenyl)ethanamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

-

Alkylation: The methylene group adjacent to the nitrile is acidic and can be deprotonated with a strong base, allowing for alkylation at this position.

Biological Activity and Signaling Pathways

Currently, there is no documented direct biological activity or involvement in signaling pathways for this compound itself. Its primary biological relevance stems from its role as a precursor to pharmacologically active molecules. The end-product, Drotaverine, functions as a selective phosphodiesterase-4 (PDE4) inhibitor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.

Due to the absence of direct signaling pathway involvement for the topic compound, a corresponding diagram cannot be generated. The logical relationship is that of a synthetic precursor, as illustrated in the experimental workflow diagram.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.[3] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Table 6: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Irritant | Causes skin irritation |

| Eye Irritant | Causes serious eye irritation |

Conclusion

This compound is a valuable chemical intermediate with significant applications in pharmaceutical synthesis. This guide has provided a detailed overview of its properties, synthesis, and chemical reactivity. While a lack of publicly available experimental spectral data and direct biological activity information presents a limitation, the provided data on analogous compounds and its synthetic utility offer a strong foundation for researchers and drug development professionals working with this molecule. Further research into its potential biological effects and the publication of comprehensive analytical data would be beneficial to the scientific community.

References

- 1. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile [cymitquimica.com]

- 3. 27472-21-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. (3,4-Diethoxyphenyl)acetonitrile | CAS#:27472-21-5 | Chemsrc [chemsrc.com]

- 5. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR spectrum [chemicalbook.com]

- 6. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 13C NMR [m.chemicalbook.com]

- 7. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) IR Spectrum [m.chemicalbook.com]

- 8. Benzeneacetonitrile, 3,4-dimethoxy- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 3,4-Diethoxyphenylacetonitrile from Catechol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for producing 3,4-diethoxyphenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, starting from the readily available precursor, catechol. This document details the experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes workflow diagrams for enhanced visualization of the process.

Synthetic Strategy Overview

The synthesis of this compound from catechol can be efficiently achieved through a four-step process. This strategy focuses on reliable and well-established chemical transformations to ensure high yields and purity of the final product. The overall synthetic pathway is as follows:

-

Diethylation of Catechol: The initial step involves the Williamson ether synthesis to convert catechol to 3,4-diethoxybenzene. This is achieved by reacting catechol with an ethylating agent in the presence of a base.

-

Formylation of 3,4-Diethoxybenzene: The aromatic ring of 3,4-diethoxybenzene is then formylated to introduce an aldehyde group, yielding 3,4-diethoxybenzaldehyde. The Vilsmeier-Haack reaction is a suitable method for this transformation.

-

Reduction of 3,4-Diethoxybenzaldehyde: The aldehyde is subsequently reduced to the corresponding alcohol, 3,4-diethoxybenzyl alcohol, using a mild reducing agent.

-

Conversion to this compound: The final step involves a two-part conversion of the alcohol to the target nitrile. The alcohol is first converted to a more reactive benzyl halide intermediate, which then undergoes nucleophilic substitution with a cyanide salt.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data, including molar ratios, reaction conditions, and expected yields, are summarized in the subsequent tables. The yields provided are based on analogous reactions and may require optimization for this specific synthetic route.

Step 1: Synthesis of 3,4-Diethoxybenzene from Catechol

This procedure is adapted from the Williamson ether synthesis of 1,3-diethoxybenzene from resorcinol, a closely related isomer.[1]

Protocol:

-

To a solution of catechol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (3.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add diethyl sulfate (2.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3,4-diethoxybenzene.

| Parameter | Value | Notes |

| Reactants | Catechol, Diethyl Sulfate, Potassium Carbonate | |

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous |

| Molar Ratio (Catechol:Diethyl Sulfate:K2CO3) | 1 : 2.2 : 3 | |

| Temperature | 80-90 °C | |

| Reaction Time | 4-6 hours | Monitor by TLC |

| Work-up | Aqueous work-up and extraction | |

| Purification | Vacuum distillation | |

| Expected Yield | ~95%[1] | Based on the synthesis of 1,3-diethoxybenzene |

Step 2: Synthesis of 3,4-Diethoxybenzaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic compounds like 3,4-diethoxybenzene.[2][3][4]

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 eq).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise to the DMF with vigorous stirring to form the Vilsmeier reagent.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Dissolve 3,4-diethoxybenzene (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-3 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath and slowly pour it into a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate until the pH is neutral.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Notes |

| Reactants | 3,4-Diethoxybenzene, DMF, POCl₃ | |

| Molar Ratio (Substrate:POCl₃:DMF) | 1 : 1.2 : 3 | |

| Temperature | 0 °C to 60 °C | |

| Reaction Time | 2-3 hours at 60 °C | Monitor by TLC |

| Work-up | Hydrolysis with aqueous sodium acetate and extraction | |

| Purification | Column chromatography | |

| Expected Yield | ~70-80% | Based on similar formylation reactions |

Step 3: Reduction of 3,4-Diethoxybenzaldehyde to 3,4-Diethoxybenzyl Alcohol

This protocol is based on the reduction of the analogous 3,4-dimethoxybenzaldehyde.[5][6]

Protocol:

-

Dissolve 3,4-diethoxybenzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise with stirring.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, carefully add water to quench the excess NaBH₄.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,4-diethoxybenzyl alcohol.

| Parameter | Value | Notes |

| Reactants | 3,4-Diethoxybenzaldehyde, Sodium Borohydride | |

| Solvent | Methanol | |

| Molar Ratio (Aldehyde:NaBH₄) | 1 : 1.5 | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 1-2 hours | Monitor by TLC |

| Work-up | Quenching with water and extraction | |

| Expected Yield | >95%[5][6] | Based on the reduction of 3,4-dimethoxybenzaldehyde |

Step 4: Synthesis of this compound from 3,4-Diethoxybenzyl Alcohol

This two-part procedure is adapted from the synthesis of 3,4-dimethoxybenzyl cyanide.[5][6]

Part A: Synthesis of 3,4-Diethoxybenzyl Chloride

Protocol:

-

Dissolve 3,4-diethoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane in a flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (1.2 eq) dropwise with stirring.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. After completion, carefully pour the reaction mixture into ice-water.

-

Separate the organic layer, wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain crude 3,4-diethoxybenzyl chloride. This intermediate is often used in the next step without further purification.

Part B: Synthesis of this compound

Protocol:

-

Dissolve the crude 3,4-diethoxybenzyl chloride (1.0 eq) in a suitable solvent such as acetone or ethanol.

-

In a separate flask, prepare a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) in water.

-

Add the cyanide solution to the solution of the benzyl chloride.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

| Parameter | Value | Notes |

| Reactants (Part A) | 3,4-Diethoxybenzyl Alcohol, Thionyl Chloride | |

| Solvent (Part A) | Dichloromethane | Anhydrous |

| Molar Ratio (Alcohol:SOCl₂) | 1 : 1.2 | |

| Temperature (Part A) | 0 °C to Room Temperature | |

| Reaction Time (Part A) | 2-4 hours | Monitor by TLC |

| Reactants (Part B) | 3,4-Diethoxybenzyl Chloride, Sodium/Potassium Cyanide | |

| Solvent (Part B) | Acetone/Water or Ethanol/Water | |

| Molar Ratio (Chloride:Cyanide) | 1 : 1.2 | |

| Temperature (Part B) | Reflux | |

| Reaction Time (Part B) | 2-4 hours | Monitor by TLC |

| Work-up | Extraction and purification | |

| Expected Overall Yield (from alcohol) | ~85-90%[5][6][8] | Based on analogous reactions |

Visualizations

The following diagrams illustrate the overall synthetic workflow and the logical relationships between the key stages of the synthesis.

Caption: Overall synthetic workflow from catechol.

Caption: Logical relationships of transformations.

This technical guide outlines a robust and efficient synthetic route for this compound from catechol. The provided protocols, based on well-established and analogous chemical reactions, offer a solid foundation for researchers in the field. Optimization of reaction conditions for each specific step may be necessary to achieve the highest possible yields and purity.

References

- 1. orgchemres.org [orgchemres.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. ijcea.org [ijcea.org]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

3,4-Diethoxyphenylacetonitrile: A Comprehensive Technical Guide for Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diethoxyphenylacetonitrile, a key organic intermediate, plays a significant role in the synthesis of various pharmaceutical compounds. Its molecular structure, featuring a benzene ring substituted with two ethoxy groups and an acetonitrile moiety, provides a versatile scaffold for further chemical modifications. This technical guide offers an in-depth overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations to support researchers in their drug discovery and development endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 27472-21-5 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2] |

| Molecular Weight | 205.25 g/mol | [2] |

| Melting Point | 33-35 °C | [2] |

| Boiling Point | 130 °C at 1 mmHg | [2] |

| Density | 1.043 g/cm³ | [2] |

| Appearance | White solid | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the cyanation of 3,4-diethoxybenzyl chloride.

Table 1: Synthesis of this compound

| Starting Material | Reagents | Solvent | Catalyst | Temperature | Reaction Time | Yield | Reference |

| 3,4-Diethoxybenzyl Chloride | Sodium Cyanide, Water | Monochlorobenzene | N,N-Diethyl Cyclohexylamine | 105-110 °C (Reflux) | 1 hour addition, 1 hour at reflux | ~90% | [3] |

Experimental Protocol: Synthesis from 3,4-Diethoxybenzyl Chloride[3]

Materials:

-

3,4-Diethoxybenzyl chloride (143 parts by weight)

-

Sodium cyanide (68.6 parts by weight)

-

N,N-Diethyl cyclohexylamine (2.5 parts by weight)

-

Monochlorobenzene (609 parts by weight)

-

Water (350 parts by weight)

Procedure:

-

In a reactor equipped with a stirrer and reflux condenser, a solution of sodium cyanide in water is prepared.

-

N,N-diethyl cyclohexylamine is added to the aqueous sodium cyanide solution.

-

The mixture is heated to reflux temperature (approximately 105-110 °C).

-

A solution of 3,4-diethoxybenzyl chloride in monochlorobenzene is slowly added to the refluxing mixture over a period of about one hour with vigorous stirring.

-

After the addition is complete, the reaction mixture is maintained at reflux temperature for an additional hour to ensure the reaction goes to completion.

-

Upon cooling, the organic layer is separated, washed with water, and the solvent is removed under reduced pressure to yield this compound. The product is reported to have an assay of about 90%.

Key Reactions of this compound as a Synthetic Intermediate

This compound serves as a precursor to several important pharmaceutical building blocks, primarily through the reduction of the nitrile group to an amine or its hydrolysis to a carboxylic acid.

Reduction to 2-(3,4-Diethoxyphenyl)ethylamine

The reduction of the nitrile group affords 2-(3,4-diethoxyphenyl)ethylamine, a key intermediate in the synthesis of various therapeutic agents.

Table 2: Reduction of this compound

| Reagent | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

| Hydrogen | Raney Nickel | 80-96% Aqueous Ethanol with 9-12% Ammonia | 45-68 °C | 8-10 atm | High Purity |

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Materials:

-

This compound

-

Raney Nickel catalyst

-

80-96% Aqueous Ethanol

-

Ammonia

Procedure:

-

A hydrogenation reactor is charged with this compound and a slurry of Raney Nickel catalyst in aqueous ethanol containing ammonia.

-

The reactor is sealed and pressurized with hydrogen to 8-10 atm.

-

The reaction mixture is heated to 45-68 °C with stirring.

-

The reaction is monitored until the uptake of hydrogen ceases.

-

After cooling and venting the reactor, the catalyst is filtered off.

-

The filtrate is concentrated by evaporation of the solvent.

-

The residue is purified by vacuum fractionation to yield highly pure 2-(3,4-diethoxyphenyl)ethylamine.

Hydrolysis to 3,4-Diethoxyphenylacetic Acid

Table 3: Hydrolysis of Arylacetonitriles (General Procedure)

| Reagent | Solvent | Reaction Time | General Yield | Reference |

| Sulfuric Acid | Water | ~45 minutes (reflux) | 77-80% | [4] |

Experimental Protocol: Acid-Catalyzed Hydrolysis (Adapted from a General Procedure)[4]

Materials:

-

This compound

-

Concentrated Sulfuric Acid

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, a mixture of water and concentrated sulfuric acid is prepared.

-

This compound is added to the acidic solution.

-

The mixture is heated to reflux and stirred for approximately 45 minutes to 1 hour, or until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is poured into cold water to precipitate the carboxylic acid.

-

The solid 3,4-diethoxyphenylacetic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Visualization of Synthetic Pathways and Workflows

Synthetic Pathways from this compound

Caption: Key synthetic transformations of this compound.

Experimental Workflow for the Synthesis of this compound

Caption: Step-by-step workflow for the synthesis of this compound.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of pharmaceutically active molecules. The synthetic routes and subsequent chemical transformations outlined in this guide provide a solid foundation for researchers and drug development professionals. The detailed experimental protocols and tabulated data offer practical insights for laboratory-scale synthesis and process development. The provided visualizations of the synthetic pathways and experimental workflows serve to further clarify the chemical processes involved, facilitating a deeper understanding and application of this compound in organic synthesis.

References

An In-depth Technical Guide to 2-(3,4-Diethoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Diethoxyphenyl)acetonitrile, also known by its IUPAC name 2-(3,4-diethoxyphenyl)acetonitrile, is an aromatic organic compound of significant interest in the pharmaceutical industry. Its chemical structure, featuring a benzene ring substituted with two ethoxy groups and an acetonitrile functional group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its pivotal role in the synthesis of the antispasmodic drug, Drotaverine.

Chemical and Physical Properties

The fundamental properties of 2-(3,4-Diethoxyphenyl)acetonitrile are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,4-diethoxyphenyl)acetonitrile | [1] |

| Synonyms | 3,4-Diethoxyphenylacetonitrile, 3,4-Diethoxybenzyl cyanide | [2] |

| CAS Number | 27472-21-5 | [3] |

| Molecular Formula | C₁₂H₁₅NO₂ | [4] |

| Molecular Weight | 205.25 g/mol | [4] |

| Appearance | White to off-white solid | |

| Melting Point | 35 °C | [4] |

| Boiling Point | 130 °C at 1 mmHg | |

| SMILES | CCOC1=C(C=C(C=C1)CC#N)OCC | [1][4] |

| InChIKey | OBDKFHFLERWBBI-UHFFFAOYSA-N | [1] |

Synthesis Protocol

The synthesis of 2-(3,4-diethoxyphenyl)acetonitrile is most commonly achieved through the cyanation of 3,4-diethoxybenzyl chloride. The following protocol is an adaptation of established methods for similar benzyl cyanides.[5]

Materials and Reagents

-

3,4-Diethoxybenzyl chloride

-

Sodium cyanide (NaCN)

-

Acetone (anhydrous)

-

Sodium iodide (NaI)

-

Benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment

-

Three-necked round-bottomed flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Experimental Procedure

-

Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add finely powdered sodium cyanide (1.5 equivalents) and a catalytic amount of sodium iodide to anhydrous acetone.

-

Addition of Starting Material: To the stirred suspension, add a solution of 3,4-diethoxybenzyl chloride (1 equivalent) in anhydrous acetone.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring for 16-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the resulting crude oil in benzene and wash the solution with three portions of hot water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene under reduced pressure to yield the crude 2-(3,4-diethoxyphenyl)acetonitrile.

-

Purification: The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system.

Analytical Characterization

The identity and purity of synthesized 2-(3,4-diethoxyphenyl)acetonitrile are confirmed using standard analytical techniques.

Spectroscopic Data

| Technique | Expected Peaks / Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~6.8 (m, 3H, Ar-H), ~4.1 (q, 4H, 2x -OCH₂CH₃), ~3.7 (s, 2H, Ar-CH₂-CN), ~1.4 (t, 6H, 2x -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~149 (Ar-C-O), ~148 (Ar-C-O), ~123 (Ar-C), ~121 (Ar-C-H), ~117 (CN), ~114 (Ar-C-H), ~113 (Ar-C-H), ~64 (2x -OCH₂CH₃), ~23 (Ar-CH₂-CN), ~15 (2x -OCH₂CH₃). |

| Infrared (IR) (KBr) | ν (cm⁻¹): ~2980 (C-H, aliphatic), ~2250 (C≡N, nitrile stretch), ~1610, 1520, 1480 (C=C, aromatic ring), ~1260 (C-O, ether stretch). |

| Mass Spectrometry (EI) | m/z: 205 (M⁺), 176 ([M-C₂H₅]⁺), 162 ([M-C₂H₅O]⁺), 134 ([M-C₂H₅O-CO]⁺). The molecular ion peak at m/z 205 is expected, with fragmentation patterns corresponding to the loss of ethyl and ethoxy groups.[9] |

Application in Drug Development: Synthesis of Drotaverine

2-(3,4-Diethoxyphenyl)acetonitrile is a crucial intermediate in the industrial synthesis of Drotaverine, a selective inhibitor of phosphodiesterase 4 with antispasmodic effects. The nitrile group of 2-(3,4-diethoxyphenyl)acetonitrile serves as a precursor for both the acetic acid and the ethylamine moieties required for the construction of the Drotaverine backbone.[10][11][12]

The synthetic pathway from 2-(3,4-Diethoxyphenyl)acetonitrile to Drotaverine involves several key transformations, including hydrolysis of the nitrile to a carboxylic acid and reduction to an amine. These two intermediates are then condensed and subsequently cyclized to form the final drug substance.[11][13]

Safety and Handling

2-(3,4-Diethoxyphenyl)acetonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

| Hazard Class | Hazard Statement |

| Acute Toxicity | Harmful if swallowed, in contact with skin or if inhaled. |

| Skin Irritation | Causes skin irritation. |

| Eye Irritation | Causes serious eye irritation. |

| STOT SE 3 | May cause respiratory irritation. |

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry place away from incompatible materials.

Conclusion

2-(3,4-Diethoxyphenyl)acetonitrile is a valuable building block in pharmaceutical synthesis, most notably as a key intermediate in the production of Drotaverine. This guide has provided a detailed overview of its chemical properties, a practical synthesis protocol, and methods for its analytical characterization. A thorough understanding of this compound is essential for researchers and professionals involved in the development and manufacturing of related pharmaceutical agents.

References

- 1. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile [cymitquimica.com]

- 3. 27472-21-5|2-(3,4-Diethoxyphenyl)acetonitrile|BLD Pharm [bldpharm.com]

- 4. This compound | 27472-21-5 | FD70871 [biosynth.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 1H NMR [m.chemicalbook.com]

- 7. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) 13C NMR spectrum [chemicalbook.com]

- 8. (3,4-Dimethoxyphenyl)acetonitrile(93-17-4) IR Spectrum [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. manusaktteva.com [manusaktteva.com]

- 11. CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. RU2561489C2 - Drotaverine synthesis method - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Diethoxyphenylacetonitrile

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 3,4-Diethoxyphenylacetonitrile, a key chemical intermediate in organic synthesis. It covers its chemical and physical properties, a representative synthesis protocol, and essential safety information, tailored for professionals in research and drug development.

Core Properties of this compound

This compound, also known as 2-(3,4-diethoxyphenyl)acetonitrile, is an aromatic nitrile compound.[1][2] Its structure, featuring a benzene ring substituted with two ethoxy groups and an acetonitrile moiety, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2][3] It serves as an intermediate in the synthesis of various drugs, such as drotaverine.[2]

Data Presentation: Chemical and Physical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₂ | [4][5][6] |

| Molecular Weight | 205.25 - 205.26 g/mol | [4][5][6] |

| CAS Number | 27472-21-5 | [1][4][5][7] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 33 - 37°C | [1][3][4][5] |

| Boiling Point | 175-180°C[4]; 130°C (at 1 mmHg)[1][3] | [1][3][4] |

| Density | ~1.04 g/cm³ (Predicted) | [1][3][5] |

| Flash Point | ~119.5 °C | [3][5] |

| Solubility | Soluble in organic solvents | [2] |

| EC Number | 248-479-7 | [6][7] |

Experimental Protocols: Synthesis

The following section details a representative multi-step synthesis protocol. While this specific example outlines the synthesis of the closely related and structurally similar compound, 3,4-dimethoxyphenylacetonitrile, the methodology provides a foundational experimental framework applicable to analogous compounds. This process involves decarboxylation, aldoxime formation, and dehydration.[8][9][10]

Objective: To synthesize 3,4-Dimethoxyphenylacetonitrile from 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt.

Step 1: Decarboxylation to form 3,4-Dimethoxyphenylacetaldehyde

-

In a suitable reaction flask, combine 52.4g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, 32.6g (0.24 mol) of KH₂PO₄, 100ml of purified water, and 100ml of toluene.[8][9]

-

Maintain the reaction temperature at 15°C and stir the mixture for 3 hours.[8][9]

-

After the reaction period, transfer the mixture to a separatory funnel and separate the toluene layer.

-

Extract the remaining aqueous layer with an additional 20ml of toluene.

-

Combine the toluene extracts. The resulting solution contains 3,4-Dimethoxyphenylacetaldehyde.[8]

Step 2: Aldoxime Formation

-

To the toluene solution from the previous step, add 16.8g (0.2 mol) of NaHCO₃ and 13.9g (0.2 mol) of hydroxylamine hydrochloride (HONH₃Cl).[8][9]

-

Maintain the reaction temperature at 15°C and stir for 3 hours.[9][10]

-

Following the reaction, add 100ml of purified water.

-

Separate the toluene layer and extract the aqueous layer with 20ml of toluene.

-

Combine the toluene layers. This solution now contains 3,4-dimethoxyphenylacetaldoxime.[8][9]

Step 3: Dehydration and Crystallization to yield 3,4-Dimethoxyphenylacetonitrile

-

To the toluene solution of the aldoxime, add 1.7g (0.03 mol) of KOH, 1.3g (0.004 mol) of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, and 10ml of DMSO.[8][9]

-

After cooling, add 100ml of purified water and adjust the pH to 7 using glacial acetic acid.

-

Separate the toluene layer, extract the aqueous phase with 20ml of toluene, and combine the organic layers.

-

Wash the combined toluene solution with 100ml of purified water.

-

Dry the solution over anhydrous MgSO₄ and concentrate it to dryness under reduced pressure to obtain a yellow oil.[8][9]

-

Add 65ml of absolute ethanol and induce crystallization by cooling to -5°C for 8 hours.[8][9]

-

Filter the resulting white solid, rinse with ice-cold ethanol, to yield the final product, 3,4-dimethoxyphenylacetonitrile.[9]

Mandatory Visualization: Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis protocol described above.

Caption: Workflow for the synthesis of 3,4-Dimethoxyphenylacetonitrile.

Safety and Handling

This compound is classified as an irritant.[7] Users should exercise caution and adhere to standard laboratory safety protocols.

-

Hazard Classification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat to prevent skin and eye contact.[11][12]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[12][13]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[12]

-

Skin: Flush skin with plenty of water and remove contaminated clothing.[12]

-

Inhalation: Move the person to fresh air.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12]

-

In all cases of exposure, seek medical attention.[12]

-

References

- 1. This compound CAS#: 27472-21-5 [amp.chemicalbook.com]

- 2. CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile [cymitquimica.com]

- 3. Cas 27472-21-5,this compound | lookchem [lookchem.com]

- 4. 27472-21-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. (3,4-Diethoxyphenyl)acetonitrile | CAS#:27472-21-5 | Chemsrc [chemsrc.com]

- 6. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS # 27472-21-5, this compound, (3,4-Diethoxyphenyl)acetonitrile - chemBlink [chemblink.com]

- 8. benchchem.com [benchchem.com]

- 9. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 10. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

The Solubility of 3,4-Diethoxyphenylacetonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,4-Diethoxyphenylacetonitrile

This compound, also known as 3,4-diethoxybenzyl cyanide, is an organic compound featuring a benzene ring substituted with two ethoxy groups and an acetonitrile moiety. The presence of the polar acetonitrile group and the moderately polar ethoxy groups influences its solubility profile, generally rendering it soluble in a range of organic solvents.[1] This characteristic is crucial for its application in organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs).

Solubility Profile

Direct quantitative solubility data for this compound in various organic solvents is scarce in publicly accessible databases. However, the structural features of the molecule, specifically the presence of two ethoxy groups, are known to enhance its solubility in organic solvents.[1]

For the purpose of providing a useful reference, the solubility of the structurally analogous compound, (3,4-Dimethoxyphenyl)acetonitrile, is presented. It is important to note that while the substitution of methoxy groups with ethoxy groups will influence the solubility to some extent, the general trends in solubility are expected to be similar.

Quantitative Solubility Data for (3,4-Dimethoxyphenyl)acetonitrile

| Solvent | Solubility | Temperature |

| Methanol | 0.1 g/mL (100 g/L)[2] | Not Specified |

Qualitative Solubility Information for (3,4-Dimethoxyphenyl)acetonitrile

| Solvent | Qualitative Solubility |

| Ethanol | Soluble (can be recrystallized from)[3] |

| Acetone | Soluble[4] |

| Benzene | Soluble[4] |

| Chloroform | Soluble[4] |

| Water | Insoluble[2] |

Based on the structure of this compound, it is anticipated to exhibit good solubility in polar aprotic solvents and alcohols.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data of this compound in specific solvents, a standardized experimental protocol is essential. The following is a general method for determining the solubility of a solid organic compound in an organic solvent.[5]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker or incubator. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve prepared from standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Synthesis and Workflow

Understanding the synthetic route of related compounds can provide insights into the handling and purification of this compound, where solubility in various solvents is a critical parameter. The following diagram illustrates a common synthetic pathway for the analogous (3,4-Dimethoxyphenyl)acetonitrile.[6][7][8]

Caption: Synthetic pathway for (3,4-Dimethoxyphenyl)acetonitrile.

Experimental Workflow for Solubility Determination

The logical flow of an experiment to determine the solubility of this compound is depicted in the following diagram.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily available scientific literature, this technical guide provides a solid foundation for researchers and drug development professionals. By leveraging the data from a close structural analogue and employing the detailed experimental protocols provided, scientists can effectively determine the solubility of this compound in various organic solvents, a critical step for its successful application in synthesis, purification, and formulation.

References

- 1. CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. (3,4-Dimethoxyphenyl)acetonitrile | 93-17-4 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

literature review on 3,4-diethoxy substituted phenylacetonitriles

An In-depth Technical Guide on 3,4-Diethoxy Substituted Phenylacetonitriles for Researchers, Scientists, and Drug Development Professionals.

Introduction

3,4-Diethoxy substituted phenylacetonitriles are a class of organic compounds characterized by a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and an acetonitrile group. The core molecule, (3,4-diethoxyphenyl)acetonitrile, is a key intermediate in the synthesis of various pharmaceuticals, most notably the antispasmodic drug Drotaverine.[1][2] This guide provides a comprehensive literature review of 3,4-diethoxy substituted phenylacetonitriles, focusing on their synthesis, physicochemical properties, biological activities, and experimental protocols.

Physicochemical Properties

(3,4-Diethoxyphenyl)acetonitrile is a white to off-white solid at room temperature.[3][4] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 27472-21-5 | [5] |

| Molecular Formula | C₁₂H₁₅NO₂ | [5] |

| Molecular Weight | 205.25 g/mol | [5] |

| Melting Point | 33-35°C | [3] |

| Boiling Point | 130°C at 1 mmHg | [3] |

| Flash Point | 119.5 °C | [3] |

| Density | 1.043 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Sparingly soluble in water | [6] |

Synthesis of (3,4-Diethoxyphenyl)acetonitrile

The synthesis of (3,4-diethoxyphenyl)acetonitrile is not as widely documented as its dimethoxy analog. However, a common route involves the chloromethylation of 1,2-diethoxybenzene followed by cyanation.[4][7] This method is analogous to the synthesis of related phenylacetonitriles and is a key step in the production of Drotaverine.

Caption: General synthesis workflow for (3,4-Diethoxyphenyl)acetonitrile.

Experimental Protocol: Synthesis of (3,4-Diethoxyphenyl)acetonitrile

This protocol is adapted from the synthesis of the analogous 3,4-dimethoxyphenylacetonitrile and methods described in patents for Drotaverine synthesis.[7][8]

Step 1: Chloromethylation of 1,2-Diethoxybenzene

-

In a reaction vessel, combine 1,2-diethoxybenzene, formalin (37%), and calcium chloride in a suitable solvent such as trichlorethylene.

-

Cool the mixture to approximately 20-25°C.

-

Slowly add hydrochloric acid while maintaining the temperature.

-

Introduce hydrogen chloride gas and allow the reaction to proceed for several hours at a controlled temperature (21-33°C).

-

Upon completion, as monitored by an appropriate analytical method (e.g., TLC or GC), the organic layer containing 3,4-diethoxybenzyl chloride is separated.

Step 2: Cyanation of 3,4-Diethoxybenzyl Chloride

-

The solution of 3,4-diethoxybenzyl chloride is added to a solution of sodium or potassium cyanide in a suitable solvent system, which may include a phase-transfer catalyst to enhance reactivity.

-

The reaction mixture is stirred, and the reaction progress is monitored.

-

After the reaction is complete, the organic layer is separated, washed with water, and dried over an anhydrous salt (e.g., MgSO₄).

-

The solvent is removed under reduced pressure to yield crude (3,4-diethoxyphenyl)acetonitrile.

-

The crude product can be further purified by recrystallization or distillation.

Biological Activities

Antispasmodic Activity: Drotaverine and PDE4 Inhibition

(3,4-Diethoxyphenyl)acetonitrile is a crucial intermediate in the synthesis of Drotaverine, a potent antispasmodic agent.[1][9] Drotaverine's primary mechanism of action is the selective inhibition of phosphodiesterase 4 (PDE4), which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent smooth muscle relaxation.[10]

Caption: Proposed signaling pathway for Drotaverine in smooth muscle cells.

Experimental Protocol: In Vitro PDE4 Inhibition Assay

This protocol outlines a fluorescence polarization-based assay to determine the inhibitory effect of a compound on PDE4 activity.[10][11]

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and perform serial dilutions to create a concentration gradient.

-

Assay Plate Setup: In a 384-well plate, add the diluted test compound, a positive control (e.g., Rolipram), or DMSO (vehicle control).

-

Enzyme Addition: Add a solution of recombinant human PDE4 enzyme to each well, except for the "no enzyme" control.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Enzymatic Reaction: Initiate the reaction by adding a fluorescein-labeled cAMP (FAM-cAMP) substrate solution to all wells. Incubate for 60 minutes at room temperature, protected from light.

-

Detection: Stop the reaction by adding a binding agent. Incubate for an additional 30 minutes at room temperature.

-

Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percentage of PDE4 inhibition for each compound concentration and plot the results to determine the IC₅₀ value.

Antimicrobial and Cytotoxic Activities

Derivatives of phenylacetonitrile have shown promising antimicrobial and cytotoxic activities. While specific data for 3,4-diethoxy substituted compounds is limited, related structures provide insight into their potential.

Antimicrobial Activity

Studies on derivatives of this compound have demonstrated antimicrobial effects against various pathogens.[1] The mechanism of action for acrylonitrile-based antimicrobial agents may involve the disruption of the bacterial cell wall.[12]

| Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) | Reference |

| Candida albicans | 20 | 6 | [1] |

| Escherichia coli | 15 | 12.5 | [1] |

Cytotoxic Activity

Analogs of this compound have been shown to induce apoptosis in cancer cell lines, indicating potential as anticancer agents.[1][11] One study reported an IC₅₀ value of approximately 30 µM for a related compound in certain breast cancer cell lines.[11] Drotaverine itself has been observed to have cytostatic effects, with EC₅₀ values as low as 3.0 µM in HT-29 human colorectal carcinoma cells.[13]

| Compound/Analog | Cell Line | IC₅₀/EC₅₀ (µM) | Mechanism of Action | Reference |

| Compound A (analog) | - | 0.049 | Inhibition of PLpro | [1] |

| Compound B (analog) | - | 1.1 | Reversal of P-glycoprotein efflux | [1] |

| Unspecified analog | Breast cancer cell lines | ~30 | Not specified | [11] |

| Drotaverine | HT-29 (colorectal carcinoma) | 3.0 | Cytostatic | [13] |

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Plating: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of 3,4-diethoxy substituted phenylacetonitriles and their derivatives is influenced by their chemical structure. For antimicrobial activity, modifications to the core structure can significantly enhance efficacy.[1] In the context of cytotoxicity, the addition of electron-donating groups, such as ethoxy groups, can improve the activity of related compounds as DNA intercalating agents.[9] Further research is needed to establish a more detailed SAR for this specific class of compounds.

Conclusion

3,4-Diethoxy substituted phenylacetonitriles, particularly (3,4-diethoxyphenyl)acetonitrile, are valuable compounds in medicinal chemistry and drug development. Their primary role as a precursor to the PDE4 inhibitor Drotaverine highlights their importance in the development of antispasmodic drugs. Furthermore, preliminary studies on related analogs suggest potential antimicrobial and cytotoxic activities that warrant further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the synthesis and therapeutic potential of this promising class of compounds.

References

- 1. This compound | 27472-21-5 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. RU2561489C2 - Drotaverine synthesis method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111170847A - Novel method for preparing drotaverine hydrochloride intermediate - Google Patents [patents.google.com]

- 7. RU2661150C2 - Method for preparation of drotaverine hydrochloride - Google Patents [patents.google.com]

- 8. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 9. Design, synthesis, and SAR of antiproliferative activity of trioxatriangulene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

The Genesis and Evolution of Phenylacetonitrile Derivatives: A Technical Guide for Researchers

For Immediate Release

An In-depth Exploration of the Discovery, Synthesis, and Therapeutic Applications of a Versatile Chemical Scaffold

This technical guide provides a comprehensive overview of the discovery, history, and diverse applications of phenylacetonitrile and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the rich history of these compounds, details their synthesis, and explores their significant impact on medicinal chemistry.

A Journey Through Time: The Discovery and Historical Significance of Phenylacetonitrile and Its Derivatives

The story of phenylacetonitrile, also known as benzyl cyanide, is intrinsically linked to the early advancements in organic chemistry. The journey began with the isolation and characterization of nitriles in the early 19th century. Hydrogen cyanide was first synthesized in 1782, and the first aromatic nitrile, benzonitrile, was prepared in 1832. This foundational work paved the way for the synthesis of phenylacetonitrile in 1855 by the Italian chemist Stanislao Cannizzaro, who obtained it by reacting benzyl chloride with potassium cyanide. This seminal discovery unlocked a versatile chemical scaffold that would become instrumental in the development of a wide range of organic compounds.

The true potential of phenylacetonitrile derivatives began to be realized in the early 20th century with the burgeoning field of medicinal chemistry. The structural framework of phenylacetonitrile proved to be a valuable starting point for the synthesis of numerous therapeutic agents. Early drug discovery often relied on the chemical modification of simple aromatic compounds, many of which were byproducts of the coal tar industry. The reactivity of the benzylic protons and the nitrile group in phenylacetonitrile made it an ideal candidate for constructing more complex molecular architectures.

A significant milestone in the history of phenylacetonitrile derivatives was their use in the synthesis of barbiturates. Phenobarbital, a long-acting barbiturate, was synthesized in 1912 and quickly became a widely used sedative and anticonvulsant. Its synthesis, which can be initiated from phenylacetonitrile, showcased the utility of this chemical class in creating drugs targeting the central nervous system.

The mid-20th century saw a surge in the development of pharmaceuticals derived from phenylacetonitrile. Methylphenidate, first synthesized in 1944, emerged as a key treatment for what is now known as Attention Deficit Hyperactivity Disorder (ADHD). Disopyramide, an antiarrhythmic agent, was another critical development, offering a new therapeutic option for cardiac conditions. The synthesis of these and other drugs solidified the importance of phenylacetonitrile as a cornerstone of pharmaceutical chemistry.

The timeline below highlights some of the key discoveries in the history of phenylacetonitrile and its derivatives:

-

1782: Carl Wilhelm Scheele synthesizes hydrogen cyanide.

-

1832: Friedrich Wöhler and Justus von Liebig prepare benzonitrile.

-

1855: Stanislao Cannizzaro synthesizes phenylacetonitrile (benzyl cyanide).

-

1912: Phenobarbital is synthesized and introduced as a sedative and anticonvulsant.

-

1944: Leandro Panizzon synthesizes methylphenidate.

-

1950s: The development of Disopyramide as an antiarrhythmic agent begins.

-

Late 20th Century to Present: Continued exploration of phenylacetonitrile derivatives leads to the discovery of new therapeutic agents, including calcium channel blockers like Verapamil and the opioid analgesic Methadone, both of which have synthetic routes involving phenylacetonitrile-related structures.

The Synthetic Landscape: Methodologies for Phenylacetonitrile Derivatives

The versatility of the phenylacetonitrile scaffold has given rise to a multitude of synthetic strategies. These methods can be broadly categorized into the formation of the core phenylacetonitrile structure and its subsequent derivatization.

Core Synthesis of Phenylacetonitrile

The classical and most common method for synthesizing phenylacetonitrile is the Kolbe nitrile synthesis , which involves the reaction of a benzyl halide with an alkali metal cyanide.

Logical Workflow for Phenylacetonitrile Synthesis (Kolbe Method)

Caption: Kolbe nitrile synthesis workflow.

Another notable method is the oxidative decarboxylation of phenylalanine , which offers a route from a readily available amino acid.

Synthesis of Key Derivatives

The true synthetic utility of phenylacetonitrile lies in the reactivity of its α-protons and the nitrile group, allowing for a wide range of derivatization reactions.

The methylene bridge in phenylacetonitrile is acidic and can be deprotonated with a strong base to form a resonance-stabilized carbanion. This carbanion can then react with various electrophiles, such as alkyl halides or aryl halides, to introduce substituents at the α-position. This is a fundamental strategy for creating a diverse library of derivatives.

The nitrile group can undergo a variety of transformations, including:

-

Hydrolysis: Conversion to a carboxylic acid (e.g., phenylacetic acid) or an amide (e.g., phenylacetamide).

-

Reduction: Reduction to a primary amine (e.g., phenethylamine).

-

Pinner Reaction: Reaction with an alcohol in the presence of an acid to form an imino ether, which can be further hydrolyzed to an ester.

-

Cyclization Reactions: The nitrile group can participate in the formation of heterocyclic rings, a key step in the synthesis of many pharmaceuticals.

Quantitative Data of Phenylacetonitrile and Selected Derivatives

The following table summarizes the key physical properties of phenylacetonitrile and some of its important derivatives.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Phenylacetonitrile | C₆H₅CH₂CN | C₈H₇N | 117.15 | -24 | 233-234 |

| 2-Phenylpropanenitrile | C₆H₅CH(CH₃)CN | C₉H₉N | 131.18 | - | 215-217 |

| Diphenylacetonitrile | (C₆H₅)₂CHCN | C₁₄H₁₁N | 193.24 | 71-73 | 181 @ 12 mmHg |

| α-Phenylacetoacetonitrile | C₆H₅CH(COCH₃)CN | C₁₀H₉NO | 159.18 | 88-90 | - |

| 4-Methoxyphenylacetonitrile | CH₃OC₆H₄CH₂CN | C₉H₉NO | 147.17 | 10-12 | 145-147 @ 10 mmHg |

| 4-Chlorophenylacetonitrile | ClC₆H₄CH₂CN | C₈H₆ClN | 151.60 | 28-31 | 135-137 @ 15 mmHg |

Detailed Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of key phenylacetonitrile derivatives.

Synthesis of Phenylacetonitrile

Reaction: Benzyl Chloride + Sodium Cyanide → Phenylacetonitrile + Sodium Chloride

Materials:

-

Benzyl chloride (126.5 g, 1.0 mol)

-

Sodium cyanide (65 g, 1.33 mol)

-

Ethanol (95%, 500 mL)

-

Water (200 mL)

Procedure:

-

In a 2 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium cyanide in water.

-

Add the ethanol to the flask.

-

Slowly add the benzyl chloride to the stirred solution.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride.

-

The filtrate is then subjected to distillation to remove the ethanol.

-

The remaining aqueous layer is extracted with diethyl ether (3 x 150 mL).

-

The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation, and the crude phenylacetonitrile is purified by vacuum distillation.

Synthesis of Diphenylacetonitrile

Reaction: α-Bromophenylacetonitrile + Benzene → Diphenylacetonitrile

Materials:

-

Phenylacetonitrile (117 g, 1.0 mol)

-

Bromine (176 g, 1.1 mol)

-

Benzene (anhydrous, 500 mL)

-

Aluminum chloride (anhydrous, 140 g, 1.05 mol)

Procedure: Part A: Preparation of α-Bromophenylacetonitrile

-

In a well-ventilated hood, heat phenylacetonitrile to 105-110 °C in a three-necked flask equipped with a stirrer, condenser, and dropping funnel.

-

Slowly add bromine over 1 hour while maintaining the temperature.

-

After the addition is complete, continue heating for 15 minutes.

-

Cool the mixture and dissolve it in anhydrous benzene.

Part B: Friedel-Crafts Reaction

-

In a separate flask, prepare a suspension of aluminum chloride in anhydrous benzene.

-

Heat the benzene suspension to reflux.

-

Slowly add the solution of α-bromophenylacetonitrile in benzene to the refluxing mixture over 2 hours.

-

After the addition is complete, continue refluxing for 1 hour.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash it with water, sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation, and purify the crude diphenylacetonitrile by vacuum distillation or recrystallization from ethanol.

Synthesis of α-Phenylacetoacetonitrile

Reaction: Phenylacetonitrile + Ethyl Acetate → α-Phenylacetoacetonitrile

Materials:

-

Phenylacetonitrile (117 g, 1.0 mol)

-

Ethyl acetate (anhydrous, 132 g, 1.5 mol)

-

Sodium ethoxide (prepared from 23 g of sodium in 350 mL of absolute ethanol)

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

To the hot sodium ethoxide solution, add a mixture of phenylacetonitrile and ethyl acetate.

-

Heat the mixture under reflux for 2 hours.

-

Allow the mixture to cool and stand overnight, during which the sodium salt of the product precipitates.

-

Filter the sodium salt and wash it with ethanol.

-

Dissolve the salt in water and acidify with acetic acid to precipitate α-phenylacetoacetonitrile.

-

Filter the product, wash with water, and recrystallize from methanol.

Signaling Pathways and Mechanisms of Action

Phenylacetonitrile derivatives exert their therapeutic effects by interacting with a variety of biological targets. The following diagrams illustrate the signaling pathways for three prominent drug molecules derived from this scaffold.

Phenobarbital: GABAergic and Glutamatergic Modulation

Phenobarbital is a positive allosteric modulator of the GABA-A receptor. It binds to a site on the receptor distinct from the GABA binding site, increasing the duration of chloride channel opening in response to GABA. This enhances the inhibitory effect of GABA, leading to neuronal hyperpolarization and reduced excitability. It also exhibits inhibitory effects on glutamate receptors.

Caption: Phenobarbital's mechanism of action.